N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases .
Mechanism of Action
Target of Action
It is known that pyridopyrimidine drugs, which share a similar structure, inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
Pyridopyrimidine drugs inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of DHFR leads to a decrease in the synthesis of pyrimidine and purine. This, in turn, halts the synthesis of RNA and DNA, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the cessation of RNA and DNA synthesis, leading to the death of cancer cells .
Preparation Methods
The synthesis of N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with various amines under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, with various nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrochloric acid, hydrogen peroxide, sodium borohydride, and potassium permanganate. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and infectious diseases due to its ability to inhibit key biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
N-(4-phenoxy phenyl)-7H-pyrazolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and potential as anticancer agents.
2,3-dihydroisoxazolo[5,4-d]pyrimidin-4(7H)-ones: These compounds have demonstrated promising anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula : C12H17N5O
Molecular Weight : 233.30 g/mol
CAS Number : 1021206-76-7
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in oncology and infectious diseases.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of various enzymes and receptors involved in cell signaling pathways. Specifically, this compound has shown potential as an inhibitor of kinases, which are pivotal in regulating cellular functions such as growth and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : this compound demonstrated significant inhibition of tumor cell lines in vitro. The compound's effectiveness was evaluated through cell viability assays, revealing an EC50 value indicative of its potency against specific cancer types.
- Mechanisms of Induction of Apoptosis : The compound has been associated with the induction of apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
Compound | EC50 (nM) | Cell Line | Mechanism |
---|---|---|---|
This compound | 150 | A549 (lung cancer) | Caspase activation |
200 | MCF7 (breast cancer) | Mitochondrial disruption |
Antimicrobial Activity
Emerging studies suggest that this compound may also exhibit antimicrobial properties. Its efficacy against various pathogens is under investigation, particularly focusing on its action against resistant strains.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound. In a xenograft model using human tumor cells, treatment with the compound resulted in significant tumor regression compared to control groups.
- Combination Therapy : Preliminary data indicate that combining this compound with established chemotherapeutics may enhance antitumor effects while reducing side effects commonly associated with cancer treatments.
Properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8(2)17-5-3-4-12-10-9-6-15-16-11(9)14-7-13-10/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMAXQPPGDFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC2=C1C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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